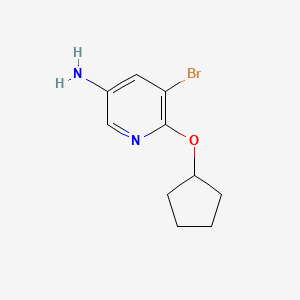
3-Amino-5-bromo-6-(cyclopentyloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-bromo-6-(cyclopentyloxy)pyridine is a heterocyclic organic compound with a pyridine ring substituted with amino, bromo, and cyclopentyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-6-(cyclopentyloxy)pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of a pyridine derivative followed by the introduction of the amino and cyclopentyloxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-6-(cyclopentyloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to form hydrogenated derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or Grignard reagents under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-Amino-5-bromo-6-(cyclopentyloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-6-(cyclopentyloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromo groups can form hydrogen bonds and halogen bonds, respectively, with target molecules, leading to modulation of their activity. The cyclopentyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromopyridine: Lacks the cyclopentyloxy group, making it less lipophilic.
2-Amino-5-bromopyridine: Has the amino group at a different position, affecting its reactivity and binding properties.
3-Amino-6-bromopyridine: Similar structure but without the cyclopentyloxy group, leading to different physical and chemical properties.
Uniqueness
3-Amino-5-bromo-6-(cyclopentyloxy)pyridine is unique due to the presence of the cyclopentyloxy group, which enhances its lipophilicity and potential bioactivity. This makes it a valuable compound for the development of new drugs and materials with specific properties.
Properties
Molecular Formula |
C10H13BrN2O |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
5-bromo-6-cyclopentyloxypyridin-3-amine |
InChI |
InChI=1S/C10H13BrN2O/c11-9-5-7(12)6-13-10(9)14-8-3-1-2-4-8/h5-6,8H,1-4,12H2 |
InChI Key |
GFRVISNGZFZNAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


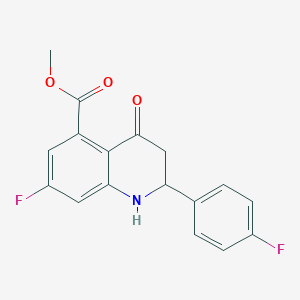
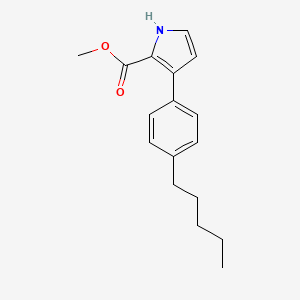
![4-[3,6,8-tris(4-carboxyphenyl)-1,9-dihydropyren-1-yl]benzoic acid](/img/structure/B13713476.png)
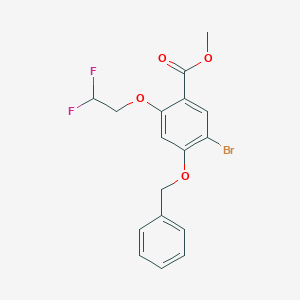
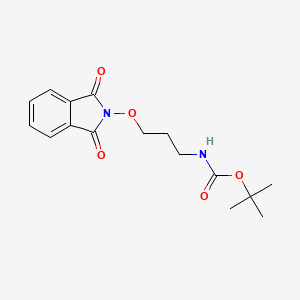
![3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid](/img/structure/B13713509.png)
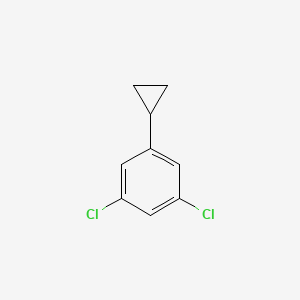

![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13713530.png)
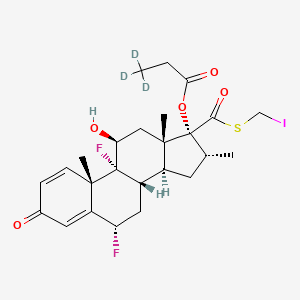

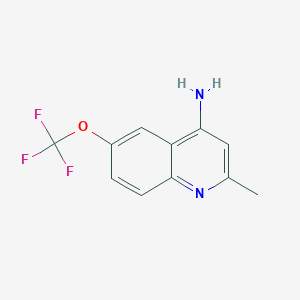

![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)
